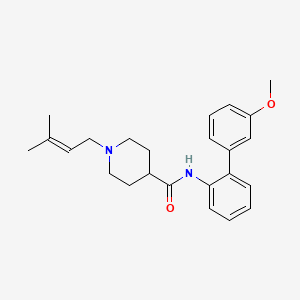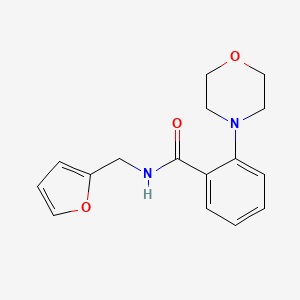
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a derivative of isoindole-1,3(2H)-dione, and its unique chemical structure makes it a promising candidate for various research purposes.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteasomes and kinases, which are involved in cellular processes such as protein degradation and signal transduction. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of other chemical compounds. It is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a fluorescent probe for detecting protein-protein interactions. Another direction is to explore its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, its ability to inhibit the activity of certain enzymes makes it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
In conclusion, 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical structure, relative ease of synthesis, and versatile nature make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and its potential applications.
Synthesemethoden
The synthesis of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-phenoxybenzylamine with 4,5,6,7-tetrabromoisoindoline-1,3-dione in the presence of a catalyst. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. It has also been investigated for its anti-cancer properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a building block for the synthesis of other chemical compounds with potential applications in drug discovery.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br4NO3/c21-15-13-14(16(22)18(24)17(15)23)20(27)25(19(13)26)10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPWUXQQQHQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)

![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)
![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)

![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)
![{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B4942895.png)
![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4942900.png)

![6-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4942909.png)